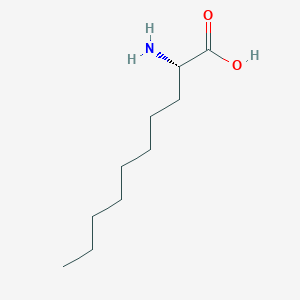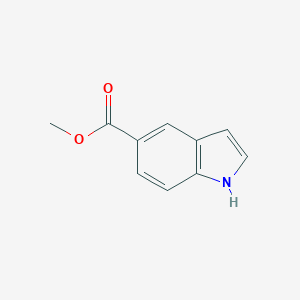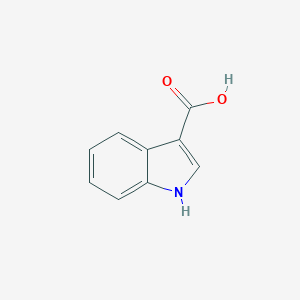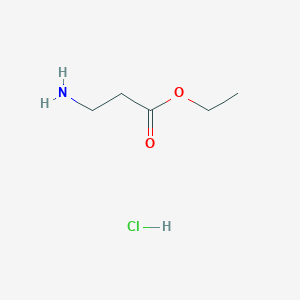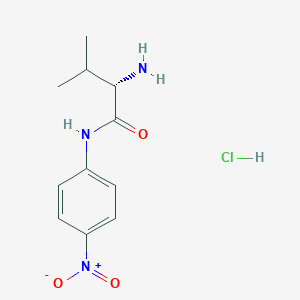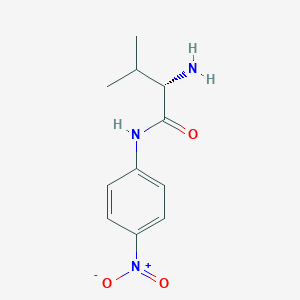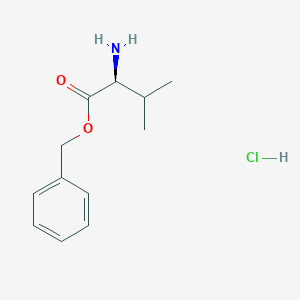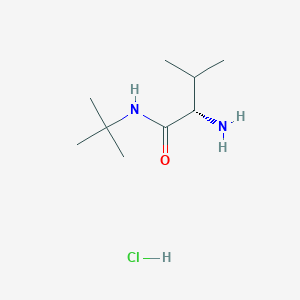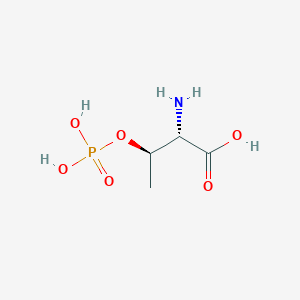
O-リン酸-L-スレオニン
概要
説明
O-ホスホ-L-スレオニンは、必須アミノ酸であるL-スレオニンのリン酸化誘導体です。スレオニン側鎖の水酸基にリン酸基が添加されているのが特徴です。 この修飾は、細胞シグナル伝達経路における重要な調節機構であるタンパク質リン酸化など、さまざまな生物学的プロセスにおいて重要な役割を果たします .
2. 製法
合成経路と反応条件: O-ホスホ-L-スレオニンの合成は、通常、L-スレオニンのリン酸化を伴います。一般的な方法の1つは、塩基の存在下でオキシ塩化リンやリン酸などのリン酸化剤を使用することです。 反応は、水酸基の選択的リン酸化を保証するために、制御された条件下で行われます .
工業的生産方法: O-ホスホ-L-スレオニンの工業的生産は、遺伝子組み換え微生物を使用した生合成によって達成できます。 たとえば、特定の細菌株は、L-スレオニンのリン酸化を触媒してO-ホスホ-L-スレオニンを生成するスレオニンキナーゼ酵素を過剰生産するように設計できます .
科学的研究の応用
O-Phospho-L-Threonine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in the regulation of protein function through phosphorylation, which is essential for signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in diseases related to dysregulated phosphorylation, such as cancer.
Industry: Utilized in the production of phosphopeptides for research and development purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Phospho-L-Threonine typically involves the phosphorylation of L-threonine. One common method is the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl group .
Industrial Production Methods: Industrial production of O-Phospho-L-Threonine can be achieved through biosynthesis using genetically modified microorganisms. For example, certain strains of bacteria can be engineered to overproduce the enzyme threonine kinase, which catalyzes the phosphorylation of L-threonine to produce O-Phospho-L-Threonine .
化学反応の分析
反応の種類: O-ホスホ-L-スレオニンは、以下を含むさまざまな化学反応を起こします。
加水分解: リン酸基は、酸性または塩基性条件下で加水分解されて、L-スレオニンと無機リン酸を生成します。
酸化: O-ホスホ-L-スレオニンの水酸基は、対応するケトンまたはアルデヒドを形成するように酸化できます。
一般的な試薬と条件:
加水分解: 通常、塩酸または水酸化ナトリウムを使用して行われます。
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
主な生成物:
加水分解: L-スレオニンと無機リン酸。
酸化: 対応するケトンまたはアルデヒド。
置換: さまざまな置換スレオニン誘導体.
4. 科学研究への応用
O-ホスホ-L-スレオニンは、科学研究において幅広い用途を持っています。
化学: リン酸化反応や酵素動力学の研究における基質として使用されます。
生物学: シグナル伝達経路に不可欠なリン酸化によるタンパク質機能の調節に関与します。
医学: 癌など、リン酸化の調節不全に関連する疾患における潜在的な治療的用途について研究されています。
作用機序
O-ホスホ-L-スレオニンの作用機序には、リン酸化アミノ酸としての役割が含まれます。これは、リン酸基の付加または除去を触媒するさまざまなキナーゼやホスファターゼの基質として機能します。 このリン酸化と脱リン酸化プロセスは、タンパク質活性、細胞シグナル伝達、および代謝経路の調節に不可欠です .
類似の化合物:
O-ホスホ-L-セリン: 構造が似ていますが、側鎖が異なる別のリン酸化アミノ酸です。
O-ホスホ-L-チロシン: L-チロシンのリン酸化形態であり、さまざまなシグナル伝達経路に関与しています。
O-ホスホ-L-ホモセリン: L-ホモセリンのリン酸化誘導体であり、スレオニンとメチオニンの生合成に関与しています
独自性: O-ホスホ-L-スレオニンは、タンパク質におけるスレオニン残基のリン酸化における特定の役割により、セリンまたはチロシン残基のリン酸化とは異なります。 この特異性により、タンパク質機能と細胞プロセスの正確な調節が可能になります .
類似化合物との比較
O-Phospho-L-Serine: Another phosphorylated amino acid with a similar structure but differs in the side chain.
O-Phospho-L-Tyrosine: Phosphorylated form of L-tyrosine, involved in different signaling pathways.
O-Phospho-L-Homoserine: A phosphorylated derivative of L-homoserine, involved in threonine and methionine biosynthesis
Uniqueness: O-Phospho-L-Threonine is unique due to its specific role in the phosphorylation of threonine residues in proteins, which is distinct from the phosphorylation of serine or tyrosine residues. This specificity allows for precise regulation of protein function and cellular processes .
特性
IUPAC Name |
(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27530-80-9, 1114-81-4 | |
| Record name | O-Phosphonothreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phospho-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphothreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threoninium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREONINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


